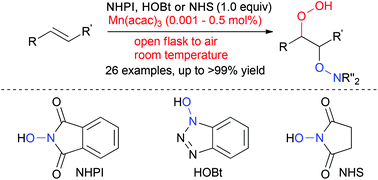Manganese-catalysed hydroperoxidation of carbon–carbon double bonds using molecular oxygen present in air and hydroxylamine under ambient conditions†‡
Organic Chemistry Frontiers Pub Date: 2016-08-23 DOI: 10.1039/C6QO00318D
Abstract
A highly efficient manganese-catalysed hydroperoxidation of carbon–carbon double bonds of enynes as well as styrene derivatives using N-hydroxyphthalimide, N-hydroxybenzotriazole or N-hydroxysuccinimide was developed. This reaction proceeded at room temperature through the direct incorporation of molecular oxygen present in air. The required catalytic loading of manganese(III) acetylacetonate is extremely low (generally 0.02–0.5 mol%, and a minimum of 0.001 mol%).


Recommended Literature
- [1] Integration of IR-808 and thiol-capped Au–Bi bimetallic nanoparticles for NIR light mediated photothermal/photodynamic therapy and imaging†
- [2] Front cover
- [3] New enantiopure binaphthyl-cinchona thiosquaramides: synthesis and application for enantioselective organocatalysis†
- [4] A large, X-shaped polyoxometalate [As6Fe7Mo22O98]25− assembled from [AsMo7O27]9− and [FeMo4O19]11− moieties†
- [5] Control of the rectifying effect and direction by redox asymmetry in Rh2-based molecular diodes†
- [6] Biodegradable nanoparticles as siRNA carriers for in vivo gene silencing and pancreatic cancer therapy
- [7] Fluorene benzothiadiazole co-oligomer based aqueous self-assembled nanoparticles†
- [8] Assembly of protonated mesoporous carbon nitrides with co-catalytic [Mo3S13]2− clusters for photocatalytic hydrogen production†
- [9] Rare earth 3-(4′-hydroxyphenyl)propionate complexes†
- [10] Organic










